
2-(Tetradec-7-EN-1-YL)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetradec-7-EN-1-YL)oxirane, also known as 2-tetradecyloxirane, is an organic compound with the molecular formula C16H32O. It belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by a long alkyl chain with a double bond at the seventh carbon and an oxirane ring at the second carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-7-EN-1-YL)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of tetradec-7-ene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, resulting in the formation of the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors typically employ catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the epoxidation process. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Tetradec-7-EN-1-YL)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
β-Hydroxyalkyl Derivatives: Formed via ring-opening reactions with nucleophiles
Diols: Formed via oxidation reactions
Alcohols and Alkanes: Formed via reduction reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Tetradec-7-EN-1-YL)oxirane primarily involves the ring-opening reactions of the oxirane ring. The strained three-membered ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(Tetradec-7-EN-1-YL)oxirane can be compared with other oxiranes and epoxides:
2-(Adamantan-1-yl)oxirane: Contains an adamantane moiety, which imparts unique steric and electronic properties.
2-(Oct-7-en-1-yl)oxirane: Similar structure with a shorter alkyl chain.
2-(Hexadec-7-en-1-yl)oxirane: Contains a longer alkyl chain, which affects its physical properties and reactivity.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of oxiranes in various fields of research and industry.
Properties
CAS No. |
574729-79-6 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-tetradec-7-enyloxirane |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h7-8,16H,2-6,9-15H2,1H3 |
InChI Key |
SCVUAGWGLJOVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
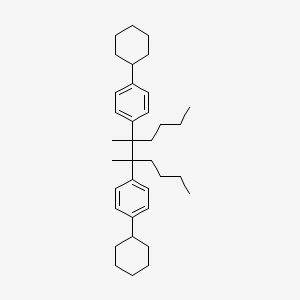

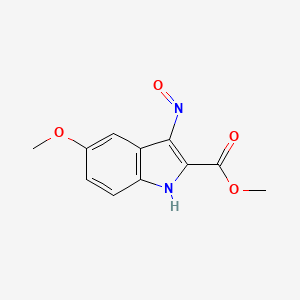
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
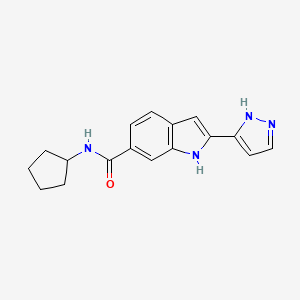
![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
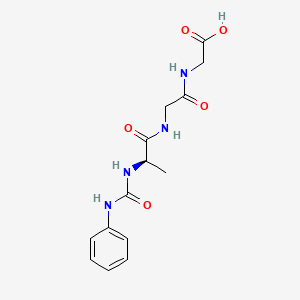

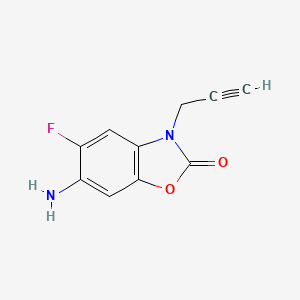
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
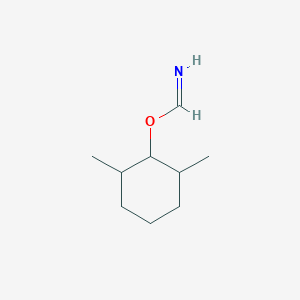
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
